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Compound of Interest

5-Chloro-1,2-difluoro-3-
Compound Name:
nitrobenzene

Cat. No.: B1357387

An In-depth Technical Guide to the Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Chloro-
1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9). As a polyhalogenated and nitrated aromatic
compound, this molecule serves as a highly versatile building block in modern organic
synthesis. Its utility is primarily dictated by the electron-deficient nature of the benzene ring,
which is strategically substituted with three halogen atoms and a potent electron-withdrawing
nitro group. This guide will delve into the core principles governing its reactivity, focusing on the
mechanism and regioselectivity of Nucleophilic Aromatic Substitution (SNAr), methods for the
reduction of the nitro moiety, and its applications as a scaffold for the synthesis of complex
chemical entities relevant to the pharmaceutical and agrochemical industries.[1][2][3]

Molecular Structure and Physicochemical
Properties

5-Chloro-1,2-difluoro-3-nitrobenzene is a solid organic compound whose structure is
foundational to its chemical behavior. The benzene ring is rendered significantly electron-poor
by the cumulative inductive effects of the two fluorine atoms and one chlorine atom, and more
importantly, by the strong resonance and inductive electron-withdrawal of the nitro group (-
NO2).[1] This pronounced electrophilic character is the primary driver of its reactivity profile.
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Property Value Source
CAS Number 169468-81-9 [4]
Molecular Formula CeH2CIF2NO2

Molecular Weight 193.54 g/mol

Physical Form Solid

Purity = 95%

Storage Temperature Ambient

InChi Key GCVQFKJIDKCXAPJ-

UHFFFAOYSA-N

The strategic placement of these substituents is critical. The nitro group at C3 activates the
ortho positions (C2 and C4) and the para position (C5) toward nucleophilic attack. This
electronic arrangement sets the stage for highly regioselective substitution reactions.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The hallmark of this molecule's reactivity is its propensity to undergo Nucleophilic Aromatic
Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (Sn1/Sn2), SNAr
reactions on activated aryl halides proceed via a distinct two-step mechanism.[5]

The Addition-Elimination Mechanism

The generally accepted mechanism for SNAr involves the initial addition of a nucleophile to the
aromatic ring, followed by the elimination of a leaving group.[5][6][7]

o Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in
this case), forming a resonance-stabilized, negatively charged intermediate known as a
Meisenheimer complex.[5][7] The formation of this complex temporarily disrupts the
aromaticity of the ring.
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» Stabilization: The negative charge of the Meisenheimer complex is delocalized across the
aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization is
what makes the initial attack energetically feasible.[7]

o Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide leaving
group, yielding the final substituted product.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4/ 4 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1357387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

